3'-Aminomethyl-4'-methoxyacetophenone
Description
Overview of the Acetophenone (B1666503) Chemical Class and its Research Significance
Acetophenones are a class of organic compounds characterized by an acetyl group (a methyl group single-bonded to a carbonyl group) attached to a phenyl ring. studyraid.com The simplest member of this class is acetophenone itself, a colorless, viscous liquid. mdpi.com This fundamental structure serves as a versatile scaffold in organic synthesis and medicinal chemistry. nih.gov The reactivity of the ketone functional group and the aromatic ring allows for a wide array of chemical modifications, leading to a diverse family of derivatives with significant applications.
Historically, acetophenone and its derivatives have been utilized in the fragrance and food industries. nih.gov However, their true significance in the scientific community lies in their role as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com Researchers have extensively explored acetophenone derivatives for a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govnih.gov The ability to introduce different functional groups onto the phenyl ring allows for the fine-tuning of these biological effects, making acetophenones a prime target in drug discovery and development. mdpi.com Furthermore, the acetophenone framework is a common feature in many natural products, further highlighting its importance in biological systems. nih.gov
Structural Characteristics and Nomenclature of Key Analogues
The nomenclature of acetophenone derivatives follows standard IUPAC conventions, with the position of substituents on the phenyl ring indicated by numbers. For instance, in 3'-Aminomethyl-4'-methoxyacetophenone, the "3'-" and "4'-" denote the positions of the aminomethyl and methoxy (B1213986) groups on the phenyl ring relative to the acetyl group.
The structural characteristics of acetophenone analogues are largely dictated by the nature and position of their substituents. These substituents can significantly influence the electronic properties, conformation, and reactivity of the molecule. For example, the presence of an electron-donating group like a methoxy (-OCH3) group can affect the electron density of the aromatic ring and the carbonyl group. Conversely, electron-withdrawing groups can have the opposite effect.
The spatial arrangement of these substituents also plays a crucial role. In ortho-substituted acetophenones, steric hindrance between the substituent and the acetyl group can force the acetyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. cdnsciencepub.com This can have a profound impact on the molecule's spectroscopic properties and biological activity. mun.ca
Below is an interactive data table detailing some key analogues of acetophenone and their structural features.
| Compound Name | Substituents | Position of Substituents | Key Structural Features |
| Acetophenone | None | N/A | Unsubstituted phenyl ring attached to an acetyl group. |
| 4'-Methoxyacetophenone | Methoxy | 4' | Methoxy group at the para position. |
| 3'-Aminoacetophenone | Amino | 3' | Amino group at the meta position. |
| 2'-Hydroxy-4'-methoxyacetophenone | Hydroxy, Methoxy | 2', 4' | Hydroxy and methoxy groups at the ortho and para positions, respectively. |
Evolution of Research Perspectives on Substituted Methoxyacetophenones
Research into substituted methoxyacetophenones has evolved significantly over the years, moving from basic synthesis and characterization to in-depth investigations of their biological activities and potential therapeutic applications. Initially, studies focused on the synthesis of these compounds and the influence of the methoxy group on their chemical and physical properties.
In recent decades, the focus has shifted towards the medicinal chemistry of methoxy-substituted acetophenones. For example, 2-hydroxy-4-methoxyacetophenone has been investigated for its potential anticancer properties. sciforum.net Similarly, other methoxyacetophenone derivatives have been explored as precursors for the synthesis of chalcones, a class of compounds with diverse biological activities. sciforum.net
The introduction of an amino or aminomethyl group, as seen in this compound, adds another layer of complexity and potential functionality. The amino group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets. The combination of both aminomethyl and methoxy substituents on the acetophenone scaffold represents a more recent direction in the exploration of this versatile chemical class, aiming to create novel compounds with unique and potentially enhanced biological profiles. The synthesis of such amino acetophenones is a key area of research for creating libraries of natural product analogs for drug discovery. nih.gov
The following table provides a summary of research findings on various substituted acetophenones, illustrating the evolution of research in this area.
| Research Focus | Key Findings |
| Synthesis and Characterization | Development of efficient synthetic routes for various substituted acetophenones. nih.gov |
| Spectroscopic Analysis | Detailed analysis of NMR and UV-Vis spectra to understand the structural and electronic effects of substituents. cdnsciencepub.commun.ca |
| Anticancer Activity | Investigation of hydroxy- and methoxy-substituted acetophenones and their derivatives as potential anticancer agents. sciforum.net |
| Anti-inflammatory Activity | Synthesis of novel isoxazole (B147169) derivatives from 3-methoxy substituted chalcones for their anti-inflammatory potential. researchgate.net |
| Intermediates in Drug Discovery | Use of substituted acetophenones as key intermediates in the synthesis of a wide range of biologically active compounds. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[3-(aminomethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C10H13NO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6,11H2,1-2H3 |
InChI Key |
NZDJPYOXACGAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Acetophenone (B1666503) Carbonyl Moiety
The carbonyl group (C=O) of the acetyl function is a primary site for nucleophilic attack and condensation reactions. The adjacent methyl group also possesses acidic protons, enabling functionalization at the α-carbon through enolate intermediates.
The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate. For instance, reduction of the ketone with hydride reagents like sodium borohydride would yield the corresponding secondary alcohol, 1-(3-(aminomethyl)-4-methoxyphenyl)ethanol.
Furthermore, the acetophenone moiety can participate in condensation reactions with aldehydes or other ketones, most notably the Aldol condensation. uomustansiriyah.edu.iqmagritek.com In a crossed-aldol condensation under basic conditions, the enolate of 3'-Aminomethyl-4'-methoxyacetophenone can act as the nucleophile. coleparmer.com For example, reaction with an aromatic aldehyde that cannot enolize, such as benzaldehyde, would lead to the formation of a chalcone (an α,β-unsaturated ketone) after dehydration of the initial aldol addition product. uomustansiriyah.edu.iqscribd.com
| Reaction Type | Reagent/Partner | Predicted Product | Conditions |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH4) | 1-(3-(aminomethyl)-4-methoxyphenyl)ethanol | Alcoholic solvent (e.g., Methanol) |
| Grignard Reaction | Methylmagnesium Bromide (CH3MgBr) | 2-(3-(aminomethyl)-4-methoxyphenyl)propan-2-ol | Anhydrous ether |
| Crossed-Aldol Condensation | Benzaldehyde | 1-(3-(aminomethyl)-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Aqueous base (e.g., NaOH), Ethanol uomustansiriyah.edu.iqbeyondbenign.org |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(aminomethyl)-2-(1-isopropenyl)-4-methoxybenzene | Anhydrous solvent (e.g., THF) |
The methyl group adjacent to the carbonyl (the α-carbon) has protons that are weakly acidic and can be removed by a strong base to form a resonance-stabilized enolate ion. ucalgary.camasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. ucsb.edu
One of the most common α-functionalization reactions is halogenation. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. libretexts.org Treatment with bromine in acetic acid would yield 2-bromo-1-(3-(aminomethyl)-4-methoxyphenyl)ethan-1-one. mdpi.comresearchgate.net
Alkylation at the α-position is also possible via an SN2 reaction between the enolate and an alkyl halide. libretexts.org To avoid side reactions like self-condensation, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is often used to ensure complete and rapid conversion of the ketone to its enolate before the alkylating agent is introduced. libretexts.org
| Reaction Type | Reagent(s) | Predicted Product | Key Intermediate |
|---|---|---|---|
| α-Halogenation (Acid-catalyzed) | Br2, Acetic Acid | 2-bromo-1-(3-(aminomethyl)-4-methoxyphenyl)ethan-1-one | Enol libretexts.org |
| α-Alkylation | 1. LDA; 2. Methyl Iodide (CH3I) | 1-(3-(aminomethyl)-4-methoxyphenyl)propan-1-one | Enolate libretexts.org |
| α-Hydroxylation | 1. LDA; 2. MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 1-(3-(aminomethyl)-4-methoxyphenyl)-2-hydroxyethan-1-one | Enolate |
Transformations Involving the Aromatic Ring and Substituents
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the existing substituents. Additionally, the methoxy (B1213986) and aminomethyl groups can undergo their own specific chemical transformations.
The regiochemical outcome of an EAS reaction on the this compound ring is determined by the combined influence of its three substituents. msu.edu
Methoxy group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org
Acetyl group (-COCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. vanderbilt.edu
Aminomethyl group (-CH₂NH₂): Under neutral or basic conditions, the amino group is activating and ortho, para-directing. However, in the strongly acidic conditions typical for many EAS reactions (e.g., nitration), the amine is protonated to form an ammonium group (-CH₂NH₃⁺). This ammonium group is strongly deactivating and meta-directing due to its inductive electron-withdrawing effect.
In a competitive scenario, the most powerful activating group generally controls the regioselectivity. wikipedia.org Therefore, in non-acidic or weakly acidic conditions, the methoxy group will direct incoming electrophiles to the positions ortho and para to it. The para position is already occupied, and one ortho position (C-3) is also substituted. Thus, substitution is strongly directed to the C-5 position. Under strongly acidic conditions, both the acetyl and protonated aminomethyl groups would direct incoming electrophiles to the C-5 position as well, making it the most likely site of substitution regardless of pH.
| Reaction | Reagents | Major Product | Rationale for Regioselectivity |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 1-(3-(aminomethyl)-4-methoxy-5-nitrophenyl)ethan-1-one | All three groups direct to the C-5 position under acidic conditions. wikipedia.orglibretexts.org |
| Bromination | Br2, FeBr3 | 1-(5-bromo-3-(aminomethyl)-4-methoxyphenyl)ethan-1-one | The strongly activating -OCH3 group directs ortho to the only available position (C-5). libretexts.org |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Reaction is unlikely to proceed | The ring is deactivated by the acetyl group and the amine will form a complex with the AlCl3 catalyst, further deactivating the ring. libretexts.org |
The methoxy and aminomethyl substituents can be chemically modified without altering the aromatic ring or the ketone.
The aryl methyl ether linkage of the methoxy group is robust but can be cleaved under harsh conditions. researchgate.net Treatment with strong protic acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr₃) will convert the methoxy group into a hydroxyl group, yielding the corresponding phenol. nih.govmasterorganicchemistry.comacs.org The mechanism involves protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group. masterorganicchemistry.com
The primary amine of the aminomethyl group exhibits typical amine reactivity. It can be acylated by reacting with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-((2-acetyl-5-methoxyphenyl)methyl)acetamide. This transformation is significant as it converts the activating amino group into a moderately activating, ortho, para-directing amide group, which can be useful for modifying the regioselectivity of subsequent EAS reactions. libretexts.org The amine can also undergo oxidation, although this often requires specific catalytic systems to achieve selectivity. researchgate.netmdpi.com
Mechanistic Insights into Catalytic Reactions
Catalysis offers efficient and selective routes for transforming this compound. Key catalytic reactions include the reduction of the ketone and potential modifications of the substituents.
The catalytic reduction (hydrogenation) of the acetyl group to a secondary alcohol is a common transformation. mdpi.com This is typically achieved using molecular hydrogen (H₂) over a heterogeneous metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. tandfonline.comresearchgate.netacs.org The mechanism involves the adsorption of both the hydrogen and the ketone onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then sequentially added across the carbonyl double bond. This process is often highly efficient and selective for the carbonyl group, leaving other functional groups intact under mild conditions.
Catalytic reactions can also target the aminomethyl group. For instance, palladium-catalyzed reactions can proceed via the formation of aminomethyl cyclopalladated complexes. nih.govresearchgate.net These intermediates can then react with various nucleophiles. While complex, these pathways open avenues for C-C or C-N bond formation at the methylene carbon of the aminomethyl group, representing an advanced method for functionalization. nih.gov
Kinetic and Stereochemical Aspects of Organic Reactions
There are no available studies that determine the reaction kinetics or establish empirical rate laws for reactions involving this compound.
No isotope effect studies have been published to validate reaction mechanisms for this compound.
There is no research available on stereocontrol or enantioselectivity in asymmetric transformations involving this compound.
Development of Structural Analogues and Derivatives
Synthesis of Substituted Acetophenone (B1666503) Derivatives with Varied Functionalities
The modification of the aminomethyl group in 3'-Aminomethyl-4'-methoxyacetophenone offers a straightforward route to a variety of substituted acetophenone derivatives. While direct functionalization of this specific compound is not extensively detailed in the reviewed literature, analogous reactions with other aminoacetophenones provide a clear indication of the synthetic possibilities. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide range of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of compounds with specific chemical or biological activities.
A general approach to synthesizing substituted acetophenone derivatives involves the reaction of an acetophenone with various reagents to modify its functional groups. For example, hydrazone derivatives of acetophenones can be synthesized by refluxing the acetophenone with a hydrazine derivative in ethanol in the presence of a catalytic amount of glacial acetic acid rasayanjournal.co.in. This reaction proceeds with good yields, typically ranging from 68% to 79% rasayanjournal.co.in.
The table below illustrates the synthesis of various substituted acetophenone derivatives, highlighting the versatility of the acetophenone core in chemical synthesis.
| Starting Acetophenone Derivative | Reagent | Resulting Functional Group |
| 4-Aminoacetophenone | Acyl Chloride | Amide |
| 4-Hydroxyacetophenone | Alkyl Halide | Ether |
| 4-Aminoacetophenone | Aldehyde/Ketone | Imine (Schiff Base) |
Construction of Heterocyclic Systems from this compound Precursors
The acetophenone moiety of this compound is a key building block for the construction of various heterocyclic systems. The methyl group adjacent to the carbonyl is sufficiently acidic to participate in base-catalyzed condensation reactions, leading to the formation of important heterocyclic scaffolds.
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are valuable intermediates in the synthesis of numerous heterocyclic compounds, most notably pyrazoles. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde wikipedia.org.
While a specific example utilizing this compound was not found in the search results, the general procedure involves dissolving the acetophenone and a substituted benzaldehyde in a solvent like ethanol, followed by the addition of a base such as sodium hydroxide or potassium hydroxide nih.govresearchgate.netresearchgate.net. The reaction mixture is typically stirred at room temperature or gently heated to afford the chalcone.
The resulting chalcones can then be converted into pyrazole derivatives. This is commonly achieved by a cyclocondensation reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, often in the presence of an acid catalyst like acetic acid or under reflux conditions nih.govresearchgate.net. The reaction proceeds through the addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring.
The yields of chalcone synthesis can vary widely depending on the specific reactants and conditions used. Similarly, the subsequent cyclization to pyrazoles also provides variable yields. The table below provides a general overview of the reaction conditions and typical yields for these transformations based on analogous reactions.
| Reaction | Reactants | Catalyst/Conditions | Typical Yield |
| Chalcone Synthesis | Acetophenone derivative, Aromatic aldehyde | NaOH or KOH in Ethanol, Room Temperature | 40-90% |
| Pyrazole Synthesis | Chalcone, Hydrazine derivative | Acetic Acid, Reflux | 50-85% |
Chromones, which feature a benzopyran-4-one core structure, are another important class of heterocyclic compounds that can be synthesized from acetophenone precursors. Several synthetic routes to chromones have been developed, often involving the reaction of a 2-hydroxyacetophenone derivative.
Although no direct synthesis of a chromone from this compound is described in the provided search results, established methods for chromone synthesis can be adapted. One common method is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone is rearranged in the presence of a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone ijrpc.com. Another approach involves the reaction of a 2-hydroxyacetophenone with a β-ketoester or a similar reagent in the presence of a condensing agent core.ac.uk.
The synthesis of 3-substituted chromones can be achieved from enaminones derived from 1-(2-hydroxyphenyl)ethanone derivatives. These enaminones can undergo cyclization reactions to form the chromone ring gu.seacs.org. The specific conditions for these reactions, including the choice of catalyst and solvent, are crucial for achieving good yields and selectivity.
The following table summarizes some general methods for chromone synthesis from acetophenone precursors.
| Method | Key Intermediate | Reagents |
| Baker-Venkataraman Rearrangement | 2-Acyloxyacetophenone | Base, then Acid |
| Kostanecki-Robinson Reaction | 2-Hydroxyacetophenone, Aliphatic Anhydride | Sodium salt of the corresponding acid |
| Reaction with β-ketoesters | 2-Hydroxyacetophenone | β-ketoester, Condensing agent |
Exploration of Polymeric and Supramolecular Assemblies Utilizing Acetophenone Units
The presence of the aminomethyl group in this compound introduces a site for potential polymerization and participation in supramolecular assemblies. While the search results did not provide specific examples of polymers or supramolecular structures derived directly from this compound, the functional groups present suggest several possibilities.
The primary amine of the aminomethyl group can be utilized in step-growth polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The acetophenone moiety itself could also be incorporated into a polymer backbone or as a pendant group, potentially influencing the polymer's thermal or photophysical properties.
While specific research on the polymeric and supramolecular chemistry of this compound is not yet prevalent in the literature, the potential for its use in these fields is significant and warrants further investigation.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by mapping the chemical environments of its constituent protons (¹H NMR) and carbon atoms (¹³C NMR).
For 3'-Aminomethyl-4'-methoxyacetophenone, a ¹H NMR spectrum would provide characteristic chemical shifts and coupling patterns for each proton. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution arrangement on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃), acetyl (-COCH₃), and aminomethyl (-CH₂NH₂) groups would each exhibit singlet or coupled signals in the upfield region, confirming their presence and connectivity.
The ¹³C NMR spectrum would complement this by showing a unique signal for each carbon atom in a distinct electronic environment. The carbonyl carbon of the acetophenone (B1666503) group would be expected to resonate at a significantly downfield chemical shift. Carbons in the aromatic ring, the methoxy group, the acetyl methyl group, and the aminomethyl group would all have characteristic chemical shift ranges.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (Ar-H) | 6.5 - 8.0 | Doublet, Doublet of Doublets |
| Methoxy protons (-OCH₃) | ~3.9 | Singlet |
| Aminomethyl protons (-CH₂NH₂) | ~3.8 | Singlet/Triplet (depending on coupling) |
| Acetyl protons (-COCH₃) | ~2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (Ar-C) | 110 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
| Aminomethyl (-CH₂NH₂) | 40 - 50 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
An IR spectrum of this compound would display prominent absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected frequencies would include the N-H stretching of the primary amine, C=O stretching of the ketone, C-O stretching of the methoxy ether, and various C-H and C=C vibrations from the aromatic ring and alkyl groups.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. This would aid in a more complete vibrational assignment.
Table 3: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Ketone (C=O) | C=O Stretch | 1670 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The exact mass of this compound (C₁₀H₁₃NO₂) is 179.0946 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy.
Upon ionization, the molecule would undergo characteristic fragmentation. Expected fragmentation pathways would include the loss of the acetyl group (CH₃CO•) or the methyl group (•CH₃) from the methoxy function, leading to significant fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Table 4: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value (amu) | Proposed Fragment Ion |
|---|---|
| 179 | [M]⁺ (Molecular Ion) |
| 164 | [M - CH₃]⁺ |
Rotational Spectroscopy for Conformational Isomerism and Molecular Dynamics
Rotational spectroscopy, typically performed in the gas phase using microwave techniques, provides highly precise information about the molecular geometry and rotational constants. A recent study on the related compound 3'-aminoacetophenone revealed the existence of two distinct conformers (Z and E) based on the relative orientation of the carbonyl and amino groups. nih.govresearchgate.net
A similar investigation into this compound would be necessary to determine its preferred conformational isomers. The presence of the flexible aminomethyl group could lead to multiple stable conformers. By analyzing the rotational spectra, it would be possible to determine the rotational constants (A, B, C) for each conformer, which are inversely related to the principal moments of inertia. This data allows for the precise determination of bond lengths and angles, offering an unambiguous structural characterization in the gas phase.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
The substituted acetophenone core constitutes a conjugated system. The presence of the electron-donating methoxy and aminomethyl groups on the aromatic ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. The solvent used for analysis can also influence the position of these peaks.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3'-amino-4'-methoxyacetophenone |
| 4'-methoxyacetophenone |
| 3'-aminoacetophenone |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the mechanisms of organic reactions. unimib.it This approach allows for the detailed exploration of a reaction's potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net While specific DFT studies on the reaction mechanisms of 3'-Aminomethyl-4'-methoxyacetophenone are not prevalent in the literature, the methodology can be readily applied.
A typical DFT study of a reaction involving this compound, for instance, the acylation of the amino group or a condensation reaction at the acetyl group, would proceed as follows:
Geometry Optimization: The three-dimensional structures of the reactants, possible intermediates, transition states, and products are optimized to find their lowest energy conformations. nih.gov
Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. This structure corresponds to the highest energy point along the reaction coordinate. researchgate.net
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Commonly used functionals for such studies include hybrid functionals like B3LYP, often paired with Pople-style or other extensive basis sets (e.g., 6-31G* or def2-TZVP) to provide a balance between computational cost and accuracy. unimib.itnih.govmdpi.com These calculations can elucidate stereoselectivity and regioselectivity by comparing the activation energies of different possible reaction pathways. unimib.it
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical calculations are essential for modeling the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these models can predict which parts of the molecule are likely to engage in chemical reactions.
Key parameters derived from these models include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmtu.edu
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen atoms of the acetyl and methoxy (B1213986) groups, along with the nitrogen of the amino group, would be expected to be regions of negative potential, while the hydrogen atoms of the amino group and the carbonyl carbon would show positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, intramolecular interactions like hydrogen bonding, and hyperconjugative effects that contribute to molecular stability. mdpi.com
| Parameter | Definition | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy suggests stronger electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy suggests stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net |
| Ionization Potential (IP) | The minimum energy required to remove an electron (IP ≈ -EHOMO) | A lower ionization potential indicates the molecule is more easily oxidized. |
| Electron Affinity (EA) | The energy released when an electron is added (EA ≈ -ELUMO) | A higher electron affinity indicates the molecule is more easily reduced. |
This table presents theoretical electronic parameters and their general interpretations in the context of chemical reactivity.
Conformational Analysis and Energy Minimization using Computational Methods
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers, as the molecule's shape is critical to its biological and chemical activity.
The process involves:
Identification of Rotatable Bonds: The key rotatable bonds in this compound are the C(ring)-C(acetyl), C(ring)-O(methoxy), O-C(methyl), C(ring)-C(aminomethyl), and C-N bonds.
Potential Energy Surface (PES) Scan: The potential energy is calculated as a function of the torsion angle of each rotatable bond. This scan helps to identify all possible local energy minima.
Geometry Optimization and Energy Minimization: Starting from the geometries identified in the PES scan, full geometry optimization is performed using methods like DFT or molecular mechanics to find the exact energy minima. mdpi.comfrontiersin.org This process yields the relative energies of all stable conformers.
Boltzmann Distribution: The relative populations of the conformers at a given temperature can be calculated from their relative energies using the Boltzmann distribution, which shows which conformations are most likely to be present.
For this compound, computational analysis would likely reveal that the most stable conformer has the acetyl group lying planar with the benzene (B151609) ring to maximize conjugation. The orientation of the aminomethyl and methoxy groups would be determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. nih.gov
| Dihedral Angle | Description | Expected Outcome of Energy Scan |
| C2'-C3'-C(amino)-N | Rotation of the aminomethyl group | Multiple energy minima corresponding to different staggered conformations to minimize steric repulsion. |
| C5'-C4'-O-C(methyl) | Rotation around the ether bond | The lowest energy conformer will likely have the methyl group in the plane of the aromatic ring. |
| C2'-C1'-C(acetyl)-O | Rotation of the acetyl group | A significant energy barrier to rotation, with the minimum energy found when the carbonyl is coplanar with the ring. |
This table illustrates a hypothetical conformational analysis plan for key dihedral angles in this compound.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)
First-principles calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra.
Infrared (IR) Frequencies: DFT calculations can compute the vibrational modes of a molecule. nih.gov The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity, leading to good agreement with experimental data. nih.gov For this compound, key predicted vibrations would include the C=O stretch of the ketone, the N-H stretches of the primary amine, C-O stretches of the ether, and various aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The calculation is performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predictions can help assign complex experimental spectra and confirm molecular structures.
| Group | Atom | Experimental ¹H Shift (ppm) in 4'-Methoxyacetophenone chemicalbook.com | Predicted ¹H Shift (ppm) in this compound |
| Acetyl | -CH₃ | 2.55 | ~2.5-2.6 |
| Methoxy | -OCH₃ | 3.86 | ~3.8-3.9 |
| Aromatic | H-2', H-6' | 7.93 | H-2': ~7.8-8.0; H-6': ~7.7-7.9 |
| Aromatic | H-3', H-5' | 6.93 | H-5': ~6.9-7.1 |
| Aminomethyl | -CH₂- | N/A | ~3.7-4.0 |
| Aminomethyl | -NH₂ | N/A | ~1.5-2.5 (variable) |
This table compares known experimental NMR data for a parent compound with hypothetical predictions for this compound based on established computational methods and substituent effects.
Hammett Equation Applications for Investigating Electronic Effects on Reactivity
The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of a functional group attached to a benzene ring. wikipedia.org It provides a powerful framework for understanding how the aminomethyl and methoxy groups in this compound modulate the reactivity of the acetyl group or other reaction centers.
The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted compound.
k₀ or K₀ is the constant for the unsubstituted reference compound (e.g., acetophenone).
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. cambridge.org
ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. It measures the sensitivity of the reaction to electronic effects. viu.ca
For this compound, the electronic effects of the two substituents on a reaction at the acetyl group would be additive:
4'-methoxy group (-OCH₃): This is a para-substituent. It is strongly electron-donating through resonance (+M effect) but weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making it a net electron-donating group (σₚ = -0.27). scribd.com
3'-aminomethyl group (-CH₂NH₂): This is a meta-substituent. From the meta position, resonance effects are negligible. viu.ca The group exerts a weak electron-donating effect through induction (+I effect) (σₘ ≈ -0.08).
Therefore, the combined electronic effect on the reactivity of the acetyl group would be influenced by the strong electron-donating nature of the para-methoxy group and the weak electron-donating nature of the meta-aminomethyl group. For a reaction where negative charge develops near the ring (positive ρ), these donating groups would decrease the reaction rate compared to unsubstituted acetophenone (B1666503). wikipedia.org
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Electron-donating (para), Electron-withdrawing (meta) scribd.com |
| -CH₂NH₂ | ~ -0.08 | - | Weakly electron-donating |
| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing scribd.com |
| -CH₃ | -0.07 | -0.17 | Weakly electron-donating scribd.com |
| -Cl | +0.37 | +0.23 | Electron-withdrawing |
| -H | 0.00 | 0.00 | Reference |
This table provides Hammett constants for various substituents to illustrate their electronic effects.
Advanced Applications As Chemical Building Blocks and Reagents in Research
Strategic Building Block for the Synthesis of Complex Organic Scaffolds
The aminoketone motif present in 3'-Aminomethyl-4'-methoxyacetophenone is a cornerstone for the construction of diverse and complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science. This compound serves as a versatile starting material in various synthetic strategies, including multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.
The presence of both a nucleophilic amino group and an electrophilic carbonyl functionality within the same molecule allows for its participation in a variety of cyclization and condensation reactions. For instance, substituted amino ketones are well-established precursors for the synthesis of important heterocyclic systems such as quinazolines and benzodiazepines. nih.govnih.govopenmedicinalchemistryjournal.comrsc.orgnih.govorganic-chemistry.org Research has demonstrated that 2-aminoacetophenones can react with benzylamines and an oxidizing agent to yield 2-arylquinazolines. nih.gov Similarly, aminophenylketones are key starting materials in Ugi four-component reactions for the construction of diverse 1,4-benzodiazepine scaffolds. nih.gov These examples highlight the potential of this compound to serve as a strategic building block for generating libraries of complex, drug-like molecules.
| Reaction Type | Reactants | Resulting Scaffold | Significance |
| Oxidative Condensation Cyclization | 2-Aminoacetophenones, Benzylamines, Oxidizing Agent | 2-Arylquinazolines | Access to a class of compounds with a wide range of biological activities. nih.gov |
| Ugi Four-Component Reaction | Aminophenylketones, Isocyanide, Aldehyde, Azide | 1,4-Benzodiazepines | Rapid assembly of diverse and novel benzodiazepine frameworks. nih.gov |
| Multicomponent Reaction | Enaminones, Malononitrile, Aldehydes | Fused Heterocycles (e.g., Quinolinoquinazolines) | Efficient synthesis of complex polycyclic systems. openmedicinalchemistryjournal.com |
This table summarizes synthetic strategies where aminoketone precursors, analogous to this compound, are utilized to construct complex organic scaffolds.
Precursor in the Synthesis of Novel Ligands for Catalytic Systems
The primary amino group in this compound is a key functional handle for the synthesis of novel ligands, particularly Schiff base ligands, which are renowned for their ability to coordinate with a wide array of metal ions to form catalytically active complexes. mdpi.comarpgweb.com Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ucalgary.calibretexts.org
The reaction of this compound with various aldehydes or ketones can lead to a diverse library of Schiff base ligands. These ligands, featuring the C=N (imine) bond, can then be complexed with transition metals to generate catalysts for a range of organic transformations. For example, Schiff base ligands derived from 2-hydroxyacetophenone and chiral diamines have been successfully employed in asymmetric catalysis, demonstrating the influence of the acetophenone (B1666503) backbone on the stereochemical outcome of reactions. mdpi.com
Furthermore, metal complexes incorporating ligands derived from acetophenone derivatives have been investigated for their catalytic activity in hydrogenation reactions. nih.gov The electronic and steric properties of the ligand, which can be fine-tuned by the substituents on the acetophenone ring, play a crucial role in the efficacy and selectivity of the resulting catalyst. The methoxy (B1213986) and aminomethyl groups on this compound can therefore be expected to influence the coordination environment of a metal center and, consequently, the performance of the catalyst.
| Ligand Type | Synthesis Method | Potential Catalytic Applications | Key Features |
| Schiff Base Ligands | Condensation of the primary amine with an aldehyde or ketone. ucalgary.calibretexts.org | Asymmetric synthesis, oxidation, reduction, C-C coupling reactions. | Tunable electronic and steric properties; versatile coordination chemistry. |
| Pincer-type Ligands | Multi-step synthesis involving the aminomethyl and keto functionalities. | Dehydrogenation, hydrogenation, and transfer hydrogenation reactions. | Strong metal-ligand binding, leading to robust and highly active catalysts. |
This table outlines the potential of this compound as a precursor for different classes of ligands and their applications in catalysis.
Utility in the Advancement of Analytical Methodologies (e.g., Chromatographic and Spectroscopic Standards)
While specific applications of this compound as an analytical standard are not extensively documented in the current literature, its structural features suggest potential utility in the advancement of analytical methodologies. The development and validation of analytical methods are critical in pharmaceutical and chemical research, often requiring the use of well-characterized reference compounds. semanticscholar.orgcampilab.byresearchgate.netasean.org
Given its polarity and UV-active chromophore, this compound could serve as a useful internal or external standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical structure would allow for clear separation and detection. In spectroscopic methods, the compound's characteristic signals in Nuclear Magnetic Resonance (NMR) and defined absorption in UV-Visible spectroscopy could be utilized for calibration and quantification purposes.
The validation of an analytical method encompasses several parameters, including linearity, accuracy, precision, and specificity. A stable, pure compound like this compound could be employed to establish these parameters for methods designed to quantify structurally related compounds or impurities.
| Analytical Technique | Potential Application | Relevant Properties |
| High-Performance Liquid Chromatography (HPLC) | Internal or External Standard | UV absorbance, well-defined retention time, moderate polarity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard (with derivatization) | Potential for derivatization of the amine group to improve volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative NMR (qNMR) Standard | Unique and well-resolved proton and carbon signals. |
| UV-Visible Spectroscopy | Calibration Standard | Distinct absorption maxima and molar absorptivity. |
This table illustrates the potential applications of this compound in various analytical techniques based on its inherent chemical and physical properties.
Q & A
Q. What synthetic routes are recommended for 3'-Aminomethyl-4'-methoxyacetophenone, and how can reaction conditions be optimized?
Methodological Answer: A plausible route involves substituting a halogenated precursor (e.g., 2-Bromo-4'-methoxyacetophenone, CAS 2632-13-5) with an aminomethyl group via nucleophilic substitution. For example:
- Step 1: Brominate 4'-methoxyacetophenone at the 3'-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Step 2: React the brominated intermediate with aqueous ammonia or a protected amine (e.g., benzylamine) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Optimization: Monitor reaction progress via TLC or HPLC. Yield improvements can be achieved by using excess amine (1.5–2 equiv.) and catalytic KI to enhance nucleophilicity.
Table 1: Key reaction parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Temperature | 60–80°C | |
| Catalyst | KI (10 mol%) | |
| Reaction Time | 12–24 hours |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if handling powders to avoid inhalation .
- First Aid:
- Skin Contact: Immediately wash with soap and water; apply sterile dressing if irritation occurs .
- Eye Exposure: Rinse with water for 15 minutes and consult an ophthalmologist .
- Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with related methoxyacetophenones. For example, the methoxy group in 4'-methoxyacetophenone resonates at δ 3.8–3.9 ppm (¹H) and δ 55–56 ppm (¹³C) .
- IR Spectroscopy: Look for C=O stretch (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) to confirm the aminomethyl group .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 180.11 for C₁₀H₁₃NO₂) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of derivatives be resolved?
Methodological Answer:
- Standardize Assays: Use consistent cell lines (e.g., SH-SY5Y for neuroprotection studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ comparisons across studies. For example, 2',3'-Dihydroxy-4'-methoxyacetophenone showed neuroprotection at 45 µM (ED₅₀), but variability may arise from differences in assay duration or metabolite interference .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites in biological matrices .
Q. What strategies are recommended for elucidating metabolic pathways?
Methodological Answer:
- Isotopic Labeling: Synthesize a deuterated analog (e.g., this compound-D₅) to track metabolic fate via mass spectrometry .
- In Vitro Models: Use hepatocyte incubations to identify phase I/II metabolites. Monitor for O-demethylation (common in methoxy derivatives) or glucuronidation .
- Computational Tools: Apply software like MetaSite to predict CYP450-mediated oxidation sites .
Q. How can researchers address gaps in ecological toxicity data?
Methodological Answer:
- Acute Toxicity Testing: Perform Daphnia magna immobilization assays (OECD 202) using concentrations from 1–100 mg/L .
- Degradation Studies: Use UV/H₂O₂ advanced oxidation to simulate environmental breakdown and quantify intermediates via HPLC .
- Bioaccumulation Potential: Estimate log Kₒw (octanol-water partition coefficient) using HPLC-derived retention times. For reference, 2-Bromo-4'-methoxyacetophenone has log Kₒw = 2.1 .
Table 2: Key physicochemical properties for risk assessment
| Property | Value/Technique | Reference |
|---|---|---|
| Log Kₒw (predicted) | ~1.8–2.2 | |
| Water Solubility | 10–50 mg/L (shake-flask) | |
| Melting Point | 70–80°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
